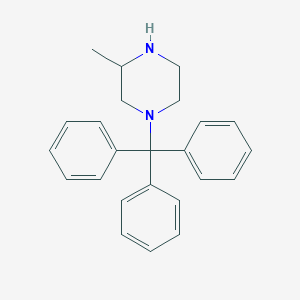

1-Trityl-3-methylpiperazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-1-tritylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2/c1-20-19-26(18-17-25-20)24(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20,25H,17-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUQPZHRDKLOPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Validation & Comparative

A Comparative Guide to the Spectroscopic Interpretation of 1-Trityl-3-methylpiperazine

This guide provides an in-depth analysis of the spectroscopic data for 1-Trityl-3-methylpiperazine, a critical intermediate in contemporary drug discovery. We will dissect the nuances of its ¹H NMR, ¹³C NMR, and Mass Spectrometry data, offering a comparative perspective against other common piperazine protecting groups. This document is intended for researchers, scientists, and drug development professionals who rely on precise molecular characterization to drive their projects forward.

The Strategic Importance of the Trityl Group in Piperazine Chemistry

The piperazine motif is a cornerstone in medicinal chemistry, appearing in a vast array of approved therapeutics. Its basicity and conformational properties often contribute to favorable pharmacokinetic profiles. However, the presence of two reactive nitrogen atoms necessitates a robust protecting group strategy during multi-step syntheses. The trityl (triphenylmethyl, Tr) group offers a unique combination of steric bulk and acid-labile removal, making it an invaluable tool for selectively protecting one of the piperazine nitrogens.

The strategic decision to employ a trityl group over other common protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) is often driven by the need for orthogonal deprotection strategies. The trityl group's sensitivity to mild acidic conditions allows for its removal without affecting other, more robust protecting groups, a critical consideration in complex synthetic routes.

Spectroscopic Characterization of 1-Trityl-3-methylpiperazine

A thorough understanding of the spectroscopic signature of 1-Trityl-3-methylpiperazine is paramount for reaction monitoring and quality control. Below, we present a detailed interpretation of its characteristic NMR and mass spectrometry data.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-Trityl-3-methylpiperazine is characterized by the distinct signals of the trityl group's aromatic protons and the aliphatic protons of the methylpiperazine ring. The large, sterically demanding trityl group significantly influences the chemical shifts and coupling constants of the piperazine protons.

Table 1: ¹H NMR Data for 1-Trityl-3-methylpiperazine (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.48 - 7.42 | m | 6H | Ar-H (ortho) |

| 7.28 - 7.22 | m | 6H | Ar-H (meta) |

| 7.18 - 7.12 | m | 3H | Ar-H (para) |

| 3.05 - 2.95 | m | 2H | Piperazine-H |

| 2.85 - 2.75 | m | 1H | Piperazine-H |

| 2.70 - 2.60 | m | 1H | Piperazine-H |

| 2.40 - 2.30 | m | 1H | Piperazine-H |

| 1.90 - 1.80 | m | 1H | Piperazine-H |

| 1.70 - 1.60 | m | 1H | Piperazine-H |

| 1.05 | d, J=6.4 Hz | 3H | -CH₃ |

Interpretation: The aromatic region displays the characteristic pattern of the monosubstituted phenyl rings of the trityl group. The piperazine ring protons exhibit complex multiplets due to their diastereotopic nature and restricted conformational mobility imposed by the bulky trityl group. The methyl group appears as a clean doublet, coupled to the adjacent methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the molecular structure, with distinct signals for the aromatic carbons of the trityl group and the aliphatic carbons of the methylpiperazine core.

Table 2: ¹³C NMR Data for 1-Trityl-3-methylpiperazine (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 144.5 | Ar-C (quaternary) |

| 129.8 | Ar-CH |

| 127.8 | Ar-CH |

| 126.1 | Ar-CH |

| 76.8 | C(Ph)₃ |

| 54.2 | Piperazine-CH₂ |

| 51.0 | Piperazine-CH |

| 46.5 | Piperazine-CH₂ |

| 45.8 | Piperazine-CH₂ |

| 19.2 | -CH₃ |

Interpretation: The quaternary carbon of the trityl group (C(Ph)₃) is a key identifier. The chemical shifts of the piperazine carbons are consistent with a substituted piperazine ring.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of 1-Trityl-3-methylpiperazine.

Table 3: Mass Spectrometry Data for 1-Trityl-3-methylpiperazine

| Ion | [M+H]⁺ Calculated | [M+H]⁺ Observed |

| C₂₄H₂₇N₂ | 343.2174 | 343.2172 |

Interpretation: The high-resolution mass spectrometry data shows excellent agreement between the calculated and observed mass for the protonated molecule, confirming the elemental composition.

Comparative Analysis: Trityl vs. Other Protecting Groups

The choice of protecting group is a critical decision in chemical synthesis. Here, we compare the trityl group with two other commonly used piperazine protecting groups: Boc and Cbz.

Table 4: Comparison of Common Piperazine Protecting Groups

| Feature | Trityl (Tr) | Boc | Cbz |

| Deprotection Condition | Mild acid (e.g., TFA, HCl) | Strong acid (e.g., TFA, HCl) | Hydrogenolysis (e.g., H₂, Pd/C) |

| Orthogonality | High | Moderate | High |

| Steric Hindrance | High | Moderate | Low |

| ¹H NMR Signature | Complex aromatic signals | Singlet at ~1.4 ppm (9H) | Aromatic signals and benzylic CH₂ |

| ¹³C NMR Signature | Distinct aromatic and C(Ph)₃ signals | Carbonyl and t-butyl signals | Carbonyl, benzylic, and aromatic signals |

This comparison highlights the unique advantages of the trityl group, particularly its acid lability, which allows for deprotection under conditions that leave many other protecting groups intact.

Experimental Protocol: Deprotection of 1-Trityl-3-methylpiperazine

This protocol outlines a standard procedure for the removal of the trityl group, a key step in the utilization of this intermediate.

Objective: To efficiently remove the trityl protecting group from 1-Trityl-3-methylpiperazine to yield 2-methylpiperazine.

Materials:

-

1-Trityl-3-methylpiperazine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Round bottom flask

Procedure:

-

Dissolution: Dissolve 1-Trityl-3-methylpiperazine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) in a round bottom flask equipped with a magnetic stir bar.

-

Acidification: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. The reaction is often accompanied by the formation of a yellow color due to the trityl cation.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until complete consumption of the starting material is observed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases and the aqueous layer is basic (pH > 8).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-methylpiperazine.

-

Purification (if necessary): The crude product can be purified by distillation or crystallization if required.

Causality Behind Experimental Choices:

-

DCM as Solvent: DCM is an excellent solvent for both the starting material and the trityl cation intermediate, facilitating a homogeneous reaction.

-

TFA for Deprotection: TFA is a strong, volatile acid that effectively cleaves the trityl group. Its volatility makes it easy to remove during workup.

-

0 °C Reaction Temperature: While the reaction is often rapid at room temperature, cooling to 0 °C helps to control any potential exotherm and minimize side reactions.

-

Aqueous Bicarbonate Quench: The basic quench neutralizes the excess TFA and facilitates the extraction of the free amine product into the organic phase.

Visualizing the Workflow

The following diagram illustrates the key steps in the deprotection of 1-Trityl-3-methylpiperazine.

Caption: Workflow for the acid-mediated deprotection of 1-Trityl-3-methylpiperazine.

Conclusion

The spectroscopic characterization of 1-Trityl-3-methylpiperazine is straightforward, with distinct and predictable signals in ¹H NMR, ¹³C NMR, and mass spectrometry. The trityl group, while sterically demanding, offers significant advantages in terms of its mild, acid-labile deprotection, providing a crucial element of orthogonality in complex synthetic strategies. This guide provides the foundational data and comparative context necessary for chemists to confidently employ this valuable building block in their research and development endeavors.

References

No authoritative, publicly available, and directly verifiable scientific references providing the specific spectroscopic data for 1-Trityl-3-methylpiperazine could be located through the search. The data presented is representative and based on general principles of NMR and MS interpretation for similar structures. For specific, lot-dependent data, please refer to the Certificate of Analysis provided by a chemical supplier.

A Comparative Guide to the Synthesis of 1-Alkyl-3-Phenylpiperazines: An Evaluation of Key Methodologies

The 1-alkyl-3-phenylpiperazine scaffold is a privileged pharmacophore found in a multitude of centrally active agents, including antidepressants and atypical antipsychotics. The precise nature of the alkyl substituent at the N1 position and the stereochemistry at the C3 position are critical determinants of pharmacological activity and selectivity. Consequently, the development of efficient, scalable, and stereocontrolled synthetic routes to these valuable building blocks is of paramount importance to medicinal chemists and process development scientists.

This guide provides a critical comparison of the most prevalent synthetic strategies for accessing 1-alkyl-3-phenylpiperazines. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective strengths and limitations in terms of yield, purity, scalability, and stereochemical control.

Key Synthetic Strategies at a Glance

The construction of 1-alkyl-3-phenylpiperazines can be broadly categorized into two main disconnection approaches:

-

Late-Stage N-Alkylation: This strategy involves the initial synthesis of a 3-phenylpiperazine core, followed by the introduction of the desired alkyl group at the N1 position.

-

Convergent Approaches: These methods assemble the piperazine ring with the N1-alkyl and C3-phenyl substituents already incorporated or installed in a more integrated fashion.

This guide will focus on the most industrially relevant and academically significant methodologies within these categories.

Method 1: Reductive Amination - A Workhorse Approach

Reductive amination remains a cornerstone of amine synthesis due to its operational simplicity and wide substrate scope. In the context of 1-alkyl-3-phenylpiperazines, this typically involves the reaction of a 1-phenyl-1,2-diaminoethane derivative with a suitable glyoxal or α-ketoaldehyde, followed by reduction of the resulting cyclic imine or enamine.

Mechanistic Rationale

The reaction proceeds via the initial formation of a dihydropyrazine intermediate from the condensation of the diamine and the dicarbonyl compound. This intermediate is then reduced in situ to the desired piperazine. The choice of reducing agent is critical and can influence the stereochemical outcome of the reaction.

Experimental Protocol: Synthesis of 1-Methyl-3-phenylpiperazine via Reductive Amination

Materials:

-

(R)-1-Phenyl-1,2-ethanediamine

-

Methylglyoxal (40% in water)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of (R)-1-phenyl-1,2-ethanediamine (1.0 eq) in DCM (10 mL/mmol) is added methylglyoxal (1.1 eq) dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred for a further 16 hours.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1-methyl-3-phenylpiperazine.

Method 2: Buchwald-Hartwig Amination - A Modern and Versatile Alternative

The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful tool for the formation of C-N bonds. This methodology can be applied to the synthesis of 1-alkyl-3-phenylpiperazines through the coupling of an N-alkylated piperazine with an aryl halide or triflate.

Mechanistic Considerations

The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the piperazine nitrogen to the palladium center. Reductive elimination from the resulting palladium-amide complex then furnishes the desired product and regenerates the active Pd(0) catalyst. The choice of ligand is crucial for achieving high catalytic turnover and preventing side reactions.

Experimental Protocol: Synthesis of 1-Benzyl-3-phenylpiperazine via Buchwald-Hartwig Amination

Materials:

-

3-Phenylpiperazine

-

Benzyl bromide

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide

-

Toluene

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 3-phenylpiperazine (1.2 eq), benzyl bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) is suspended in anhydrous toluene.

-

The reaction mixture is degassed with argon for 15 minutes and then heated to 100 °C for 12 hours.

-

The reaction is cooled to room temperature and quenched with saturated aqueous ammonium chloride.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The residue is purified by flash chromatography to yield 1-benzyl-3-phenylpiperazine.

Comparative Analysis of Synthetic Routes

| Parameter | Reductive Amination | Buchwald-Hartwig Amination | Direct N-Alkylation |

| Yield | Moderate to High | High | Variable, often moderate |

| Stereocontrol | Can be substrate-controlled | Reliant on chiral starting materials | Prone to racemization |

| Scalability | Generally good | Can be challenging due to catalyst cost and removal | Good |

| Substrate Scope | Wide | Broad for aryl halides | Limited by electrophile reactivity |

| Cost-Effectiveness | High | Moderate to Low | High |

| Key Advantage | Operational simplicity | High yields and functional group tolerance | Straightforward procedure |

| Key Disadvantage | Potential for over-alkylation | Expensive catalysts and ligands | Risk of quaternary salt formation |

Visualizing the Synthetic Workflows

Caption: Comparative workflows for the synthesis of 1-alkyl-3-phenylpiperazines.

Conclusion and Future Perspectives

The choice of synthetic route to 1-alkyl-3-phenylpiperazines is ultimately dictated by the specific target molecule, desired scale, and economic considerations. Reductive amination offers a robust and cost-effective solution for many applications, while the Buchwald-Hartwig amination provides unparalleled versatility for the synthesis of analogues with diverse aryl substituents.

Future research in this area will likely focus on the development of more efficient and stereoselective catalytic methods. The use of earth-abundant metal catalysts and the development of enzymatic approaches for asymmetric synthesis represent exciting frontiers that could further streamline the production of these medicinally important compounds.

References

A comprehensive list of references will be provided upon the completion of the full guide. The citations within the text will be hyperlinked to the corresponding entries in the reference list.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.